19(R)-Hydroxyeicosatetraenoic acid, commonly referred to as 19(R)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the action of cytochrome P450 enzymes. It belongs to the family of hydroxyeicosatetraenoic acids, which are known for their diverse physiological roles, including modulation of vascular tone and inflammatory responses. The compound exists as two enantiomers: 19(R)-HETE and 19(S)-HETE, with distinct biological activities.
19(R)-HETE is primarily synthesized in the body via the enzymatic action of cytochrome P450 enzymes, particularly CYP2C19 and CYP4A isoforms. These enzymes catalyze the hydroxylation of arachidonic acid, leading to the formation of various HETE derivatives, including both enantiomers of 19-HETE . The presence of these enzymes in tissues such as the kidneys and vascular systems suggests a significant role in regulating renal and cardiovascular functions.
19(R)-HETE is classified as a cytochrome P450-derived eicosanoid. It is part of the larger group of eicosanoids that are derived from polyunsaturated fatty acids and play critical roles in cell signaling and homeostasis. Eicosanoids can be categorized into several classes based on their structure and function, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids.
The synthesis of 19(R)-HETE can be achieved through several methods:
In laboratory settings, enzymatic reactions often occur in buffered solutions at physiological pH (around 7.4) with appropriate cofactors like NADPH to facilitate the hydroxylation process. Reaction conditions are optimized for temperature and ionic strength to enhance enzyme activity and product yield.
The molecular formula for 19(R)-HETE is C20H32O3. Its structure features a long hydrocarbon chain characteristic of eicosanoids with a hydroxyl group at the 19th carbon position.
The stereochemistry at the 19th carbon distinguishes between the R and S forms, influencing their biological activities significantly. The R form has been shown to exhibit different receptor interactions compared to its S counterpart .
19(R)-HETE participates in various biochemical reactions:
Kinetic studies often employ fluorescence-based assays to measure enzyme activity in the presence of various concentrations of 19(R)-HETE, allowing for detailed analysis of its inhibitory effects on specific metabolic pathways .
The mechanism by which 19(R)-HETE exerts its effects involves interaction with specific receptors or pathways:
Experimental data indicate that while both enantiomers can affect vascular function, their mechanisms may differ significantly due to stereochemical variations affecting receptor binding affinities .
Relevant analyses often involve chromatography techniques to assess purity and stability over time under various conditions .
HETEs are oxygenated derivatives of arachidonic acid classified by hydroxylation position:
Table 1: Classification of Physiologically Significant HETEs
Type | Representative HETEs | Primary Synthesizing Enzymes | Major Functions |
---|---|---|---|
Mid-chain | 5-, 12-, 15-HETE | 5-LOX, 12-LOX, 15-LOX | Leukocyte chemotaxis, inflammation |
Subterminal | 16-, 18-, 19-HETE | CYP1A, CYP2E, CYP4A | Vasodilation, ion transport |
Terminal | 20-HETE | CYP4A/F | Vasoconstriction, hypertension |
Biological activities of HETEs are enantioselective. For example, 12(R)-HETE inhibits platelet aggregation and Na+/K+-ATPase, whereas 12(S)-HETE promotes cancer proliferation [5]. Similarly, 19-HETE enantiomers diverge in their vascular and renal effects.
19(R)-HETE (C20H32O3; molecular weight 320.48 g/mol) shares the core eicosanoid structure but features critical stereochemical distinctions:
Structural Implications:
19(R)-HETE is generated primarily via CYP ω/ω-1 hydroxylation of arachidonic acid. Key isoforms include:
Table 2: CYP Isoforms Catalyzing 19-HETE Biosynthesis
CYP Isoform | Tissue Distribution | 19(R):19(S) Ratio | Regulatory Inducers |
---|---|---|---|
CYP2E1 | Liver, kidney (induced) | 30:70 | Ethanol, acetone, isoniazid |
CYP4A11 | Kidney, vasculature | 10:90 | Clofibrate, hypertension |
CYP1A2 | Liver, heart | 15:85 | Omeprazole, polycyclic aromatics |
CYP2J9 | Brain | 25:75 | Not characterized |
Sex and Tissue Variations:
The C19 hydroxyl chirality dictates profound functional disparities:
Biological Activity
Tissue Distribution
Table 3: Enantioselective Effects of 19-HETE Analogs
Parameter | 19(R)-HETE | 19(S)-HETE |
---|---|---|
Vascular antagonism | Inhibits 20-HETE sensitization (IC50 ~50 nM) | No inhibition |
CYP1B1 inhibition (Ki) | 9.1 ± 1.8 nM | 26.1 ± 2.9 nM |
Renal Na+-K+-ATPase | Stimulates (EC50 = 100 nM) | Weak stimulation |
Dominant tissues | Kidney, vasculature | Brain, intestine, liver |
Therapeutic Analogs
Azide-modified 19(R)-HEDE (e.g., analog 7) exhibits 5-fold enhanced vascular antagonism over natural 19(R)-HETE due to hydrogen bonding with 20-HETE receptors [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7